Isopropyl unoprostone
Descripción general
Descripción
El unoprostone isopropílico es un docosanoide sintético y un análogo de la prostaglandina. Se utiliza principalmente en oftalmología para el tratamiento del glaucoma de ángulo abierto y la hipertensión ocular. El compuesto funciona reduciendo la presión intraocular, lo que ayuda a prevenir el daño del nervio óptico y la pérdida de visión .
Aplicaciones Científicas De Investigación
El unoprostone isopropílico tiene varias aplicaciones de investigación científica:
Oftalmología: Se utiliza para disminuir la presión intraocular en pacientes con glaucoma o hipertensión ocular.
Neuroprotección: La investigación ha demostrado que el unoprostone isopropílico puede proteger las células retinianas del estrés oxidativo y el daño inducido por la luz.
Administración de fármacos: Los estudios han explorado el uso del unoprostone isopropílico en dispositivos de liberación sostenida para la administración transscleral de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El unoprostone isopropílico se sintetiza mediante un proceso de varios pasos que implica la esterificación del unoprostone con alcohol isopropílico. Los pasos clave incluyen:
Síntesis de unoprostone: Esto implica la ciclación de un derivado de ácido graso de cadena larga para formar la estructura de anillo de ciclopentano característica de las prostaglandinas.
Esterificación: El unoprostone se esterifica entonces con alcohol isopropílico en condiciones ácidas para formar unoprostone isopropílico.
Métodos de producción industrial
La producción industrial de unoprostone isopropílico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Síntesis a granel: Se sintetizan grandes cantidades de unoprostone utilizando reactores automatizados.
Purificación: El producto bruto se purifica utilizando técnicas como la cromatografía para asegurar una alta pureza.
Esterificación: El unoprostone purificado se esterifica con alcohol isopropílico en grandes reactores.
Control de calidad: El producto final se somete a un riguroso control de calidad para asegurar que cumple con los estándares farmacéuticos.
Análisis de las reacciones químicas
Tipos de reacciones
El unoprostone isopropílico sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de ciclopentano.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como el paladio sobre carbono.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, que a menudo son más polares y tienen diferentes propiedades farmacológicas .
Análisis De Reacciones Químicas
Types of Reactions
Unoprostone isopropyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the cyclopentane ring.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which are often more polar and have different pharmacological properties .
Mecanismo De Acción
El unoprostone isopropílico reduce la presión intraocular aumentando la salida de humor acuoso a través del trabeculado. El mecanismo exacto no se conoce completamente, pero se cree que implica la activación de los canales de potasio activados por calcio y los canales de cloruro, lo que lleva a un aumento de la salida de fluido .
Comparación Con Compuestos Similares
Compuestos similares
Latanoprost: Otro análogo de prostaglandina utilizado para disminuir la presión intraocular.
Bimatoprost: Una prostamida sintética con aplicaciones similares en el tratamiento del glaucoma.
Tafluprost: Un análogo de prostaglandina con un mecanismo de acción similar.
Unicidad
El unoprostone isopropílico es único en su doble mecanismo de acción, que implica tanto las vías de prostaglandina como la modulación de los canales iónicos. Esto lo hace particularmente eficaz en pacientes que no responden a otros tratamientos .
Propiedades
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-JHUOEJJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049071 | |
Record name | Unoprostone isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120373-24-2 | |
Record name | Isopropyl unoprostone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120373-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Unoprostone isopropyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Unoprostone isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UNOPROSTONE ISOPROPYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isopropyl unoprostone lower intraocular pressure (IOP)?
A1: this compound primarily reduces IOP by enhancing uveoscleral outflow, an important pathway for aqueous humor drainage. [] While the exact mechanism is not fully understood, research suggests it involves altering the extracellular matrix metabolism in the uveoscleral pathway. []
Q2: Is the prostanoid FP receptor involved in this compound's IOP-lowering effect?
A2: Research in FP-receptor-deficient mice suggests that the prostanoid FP receptor plays a crucial role in the early IOP-lowering effects of this compound and other commercially available prostaglandin analogs. []
Q3: Does this compound influence endogenous prostaglandin production?
A3: Yes, studies demonstrate that this compound, in addition to its direct effects, also induces the production of endogenous prostaglandins, which may contribute to its IOP-lowering effect. []
Q4: How does this compound compare to latanoprost in terms of IOP reduction?
A4: Clinical trials have shown that latanoprost generally produces a greater reduction in IOP compared to this compound. [, ]
Q5: Does this compound affect aqueous humor dynamics beyond uveoscleral outflow?
A5: Research in rabbits suggests that this compound may also influence the pressure-dependent conventional outflow pathway and, to a lesser extent, the uveoscleral outflow pathway. []
Q6: Does this compound interact with the prostaglandin transporter (PGT)?
A6: Unlike the active metabolite of latanoprost, this compound and its metabolites (M1 and M2) showed minimal affinity for the human PGT, indicating a different cellular uptake mechanism. []
Q7: Does topical this compound influence ocular blood flow?
A7: Studies using laser speckle analysis in humans suggest that long-term topical this compound may increase blood flow in the optic nerve head and choroid-retina, possibly by reducing vascular resistance. [, ]
Q8: Can this compound be used in combination with other anti-glaucoma medications?
A8: Yes, this compound is often used in combination with beta-blockers like timolol or betaxolol to achieve greater IOP reduction. [, , ] Clinical trials have explored the efficacy and safety of these combinations.
Q9: Does this compound affect the contractility of the trabecular meshwork (TM)?
A9: In isolated TM strips, this compound has been shown to reduce TM contractility, particularly in the presence of endothelin 1. This effect is thought to be mediated through the modulation of L-type calcium channels. []
Q10: What are the major metabolites of this compound found in the eye?
A10: Following topical administration, this compound is rapidly metabolized. The primary metabolites found within the eye are M1 (unoprostone free acid) and M2 (an oxidized metabolite). [, ]
Q11: Which metabolite of this compound is considered to be pharmacologically active?
A11: While both M1 and M2 have been detected in ocular tissues, research suggests that M1, the unoprostone free acid, is the major active metabolite responsible for the IOP-lowering effect in both monkeys and humans. []
Q12: Where in the eye are this compound metabolites primarily found?
A12: Studies using radiolabeled this compound in rabbits showed that metabolites were distributed throughout the cornea, aqueous humor, iris, ciliary body, and retina, with M2 being the dominant metabolite in the aqueous humor, iris, and ciliary body. []
Q13: Does the metabolic profile of this compound differ between species?
A13: While the major metabolites are similar, there might be subtle differences in the metabolic profile of this compound between species. Further research is needed to fully characterize these differences.
Q14: What are the common side effects associated with this compound?
A14: Common side effects include mild conjunctival hyperemia, local irritation, and darkening of the iris color. []
Q15: Can this compound cause corneal epithelial disorders?
A15: Yes, there have been reports of corneal epithelial disorders associated with this compound use. Studies suggest that this effect might be due to the combined action of the drug and preservatives used in the formulation. [, ]
Q16: Does this compound promote melanogenesis?
A16: Studies using cultured mouse epidermal melanocytes showed that both this compound and latanoprost enhanced tyrosinase activity, a key enzyme in melanin synthesis, which could explain the iris pigmentation observed clinically. []
Q17: Does this compound affect hair growth?
A17: In a mouse model, this compound, similar to latanoprost and PGF2α, stimulated hair growth and follicular melanogenesis, leading to hypertrichosis and potentially poliosis (whitening of hair). []
Q18: Does this compound cause upper eyelid sulcus deepening?
A18: While upper eyelid sulcus deepening has been reported with various prostaglandin analogs, a comparative study found a lower frequency with this compound compared to bimatoprost, latanoprost, and tafluprost. []
Q19: What are the potential future directions for research on this compound?
A19: Future research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.